molecular formula C26H28ClN3O5 B2897451 N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1330302-39-0

N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No. B2897451
CAS RN: 1330302-39-0
M. Wt: 497.98
InChI Key: RFGQNHMNXWKZFZ-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” is a chemical compound . It is available for purchase for research purposes.


Synthesis Analysis

The synthesis of similar compounds involves the use of microwave irradiation of acetyl glycine with substituted piperazines in the presence of DCC in DMF . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by physicochemical and spectral characteristics . The asymmetric unit comprises half a molecule of 2- (naphthalen-2-yloxy)- N ′- [2- (naphthalen-2-yloxy)acet­yl]acetohydrazide and half a molecule of water, both centred on the twofold rotation axis parallel to the c axis .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, compound 5a was found to inhibit the catalytical activity of PARP1 at various concentrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility .

Scientific Research Applications

Anticancer Research

Research on compounds structurally related to N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride has focused on their potential anticancer properties. For instance, the investigation of NPB analogs, targeting phosphorylation of BAD-Ser99 in human mammary carcinoma cells, reveals a pathway through which similar compounds might exert anticancer effects by inhibiting specific protein phosphorylation, thus affecting cell viability (Girimanchanaika et al., 2021)[https://consensus.app/papers/investigation-analogs-that-target-phosphorylation-girimanchanaika/a676ff11b000568b87527f635ec1b85b/?utm_source=chatgpt].

Antimicrobial Activities

Several studies have synthesized and tested the antimicrobial efficacy of naphthalene and piperazine derivatives, indicating potential applications in combating microbial infections. For example, novel benzodifuranyl derivatives have demonstrated significant antimicrobial activities, suggesting that structurally related compounds might also possess useful antimicrobial properties (Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].

Neuropharmacological Potential

Compounds with similar structures have been explored for their neuropharmacological potential, including their roles as serotonin transporter inhibitors and ligands for serotonin receptors. This research avenue suggests potential applications in the treatment of psychiatric disorders and understanding neurotransmitter dynamics (Walory et al., 2018)[https://consensus.app/papers/oncotoxic-properties-serotonin-transporter-inhibitors-walory/8176cbbeb5a15426bf6ce2bab8db73b7/?utm_source=chatgpt].

Molecular Interaction and QSAR Studies

The molecular interactions and quantitative structure-activity relationship (QSAR) analyses of cannabinoid receptor antagonists, which share structural motifs with the compound , provide insights into drug-receptor dynamics and the development of new therapeutic agents (Shim et al., 2002)[https://consensus.app/papers/interaction-antagonist-npiperidin1yl54chlorophenyl1-shim/de556d6f16dd5dd7a9d9af47f4d09075/?utm_source=chatgpt].

Material Science Applications

Research into photosensitive poly(benzoxazole) derivatives highlights the utility of naphthalene and piperazine-based compounds in developing new materials with specific optical properties, suggesting potential applications in the field of materials science and photolithography (Ebara et al., 2003)[https://consensus.app/papers/photosensitive-polybenzoxazole-based-precursor-ebara/c2a6d544e868501c824446ba6d4fe3d0/?utm_source=chatgpt].

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, NPDM is a potent bactericidal agent against MRSA that induced time-dependent growth inhibition and a concentration-dependent post-antibiotic effect (PAE) .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, the antibacterial efficacy and toxicity of NPDM were evaluated using tiamulin as the reference drug .

Future Directions

The future directions of similar compounds have been studied. For instance, compounds 5 and 7 displayed the good docking score with better anticancer potency within the binding pocket and these compounds may be used as a lead for rational drug designing for the anticancer molecules .

properties

IUPAC Name

N-[2-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5.ClH/c30-25(17-32-22-7-5-19-3-1-2-4-20(19)15-22)29-13-11-28(12-14-29)10-9-27-26(31)21-6-8-23-24(16-21)34-18-33-23;/h1-8,15-16H,9-14,17-18H2,(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGQNHMNXWKZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC5=CC=CC=C5C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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